molecular formula C18H18Cl2N2O3S B12126267 propan-2-yl 5-(2,4-dichlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

propan-2-yl 5-(2,4-dichlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12126267
M. Wt: 413.3 g/mol
InChI Key: YQXRMLNCJYTHIF-UHFFFAOYSA-N
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Description

Propan-2-yl 5-(2,4-dichlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic system comprising a thiazole and pyrimidine ring. Key structural features include:

  • A propan-2-yl ester group at position 6, which influences solubility and metabolic stability.
  • A 2,4-dichlorophenyl substituent at position 5, contributing to halogen-mediated interactions (e.g., π-halogen bonding).
  • Methyl groups at positions 2 and 7, enhancing steric bulk and modulating electronic effects.
  • A 3-oxo-2,3-dihydro moiety, enabling keto-enol tautomerism and hydrogen bonding .

This compound belongs to a broader class of thiazolo[3,2-a]pyrimidines, which are pharmacologically relevant due to their antimicrobial, anti-inflammatory, and anticancer activities. Its structural complexity and substituent diversity make it a candidate for comparative analysis with analogous derivatives.

Properties

Molecular Formula

C18H18Cl2N2O3S

Molecular Weight

413.3 g/mol

IUPAC Name

propan-2-yl 5-(2,4-dichlorophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H18Cl2N2O3S/c1-8(2)25-17(24)14-9(3)21-18-22(16(23)10(4)26-18)15(14)12-6-5-11(19)7-13(12)20/h5-8,10,15H,1-4H3

InChI Key

YQXRMLNCJYTHIF-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC(C)C)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 5-(2,4-dichlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the fusion with a pyrimidine ring. Key steps include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Fusion with Pyrimidine Ring: The thiazole ring is then fused with a pyrimidine ring through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The 2,4-dichlorophenyl and other substituents are introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 5-(2,4-dichlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its thiazolopyrimidine core makes it a valuable scaffold in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, propan-2-yl 5-(2,4-dichlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory, antimicrobial, and anticancer agent .

Industry

Industrially, this compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure allows for the design of compounds with specific desired properties.

Mechanism of Action

The mechanism of action of propan-2-yl 5-(2,4-dichlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets. These include enzymes and receptors involved in inflammatory pathways, microbial cell walls, and cancer cell proliferation. The compound’s structure allows it to bind effectively to these targets, inhibiting their activity and exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Thiazolo[3,2-a]pyrimidine derivatives vary primarily in substituents at positions 2, 5, 6, and 5. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Key Structural Features Melting Point (°C) Spectral Data (IR, NMR) Highlights Reference
Propan-2-yl 5-(2,4-dichlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate 5: 2,4-dichlorophenyl; 6: propan-2-yl ester Halogenated aryl group enhances π-interactions; methyl groups increase steric hindrance. N/A Expected C=O (1700–1750 cm⁻¹), Cl peaks in NMR Target
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5: 4-bromophenyl; 6: ethyl ester Bromine enables halogen bonding; shorter ester chain reduces lipophilicity. 136–137 IR: 1719 cm⁻¹ (C=O); NMR: δ 2.34 (s, CH₃) [3]
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile 2: benzylidene; 6: nitrile Bulkier substituent at position 2; nitrile group alters electronic properties. 243–246 IR: 3436 cm⁻¹ (NH); NMR: δ 7.94 (s, =CH) [2]
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2: trimethoxybenzylidene; 5: phenyl Methoxy groups enhance hydrogen bonding; flattened boat conformation in pyrimidine ring. 427–428 NMR: δ 6.28 (d, CH); X-ray: dihedral angle 80.94° (aryl vs. core) [9]

Crystallographic and Conformational Analysis

  • The 2,4-dichlorophenyl group in the target compound is expected to engage in π-halogen interactions , akin to bromophenyl derivatives (e.g., ), but with stronger electronegativity from chlorine .
  • X-ray studies of analogs (e.g., ) reveal flattened boat conformations in the thiazolopyrimidine ring (deviation: 0.224 Å from plane) and dihedral angles (80.94°) between the aryl group and core, influencing packing efficiency .
  • Methyl groups at positions 2 and 7 reduce ring flexibility compared to derivatives with bulkier substituents (e.g., trimethoxybenzylidene in ).

Spectral and Physicochemical Properties

  • IR spectra : All compounds show strong C=O absorption (1700–1750 cm⁻¹). Nitrile-containing derivatives (e.g., ) exhibit peaks at ~2220 cm⁻¹ .
  • NMR spectra : Methyl groups resonate at δ 2.2–2.4 ppm. Aromatic protons in halogenated derivatives (e.g., 2,4-dichlorophenyl) display downfield shifts due to electron-withdrawing effects .
  • Melting points : Bulkier substituents (e.g., trimethoxybenzylidene ) correlate with higher melting points (>400°C) due to enhanced intermolecular interactions.

Hydrogen Bonding and Crystal Packing

  • Derivatives with polar groups (e.g., methoxy in or carbonyl in the target compound) form C–H···O hydrogen bonds , creating chain-like structures along crystallographic axes .
  • Halogenated analogs (e.g., bromophenyl ) exhibit π-halogen interactions , contributing to dense packing and stability .

Biological Activity

The compound propan-2-yl 5-(2,4-dichlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a thiazolo-pyrimidine core, which has been associated with various pharmacological effects. The presence of the 2,4-dichlorophenyl moiety is significant for its biological activity due to the electron-withdrawing nature of chlorine substituents.

Structural Formula

C15H15Cl2N3O3S\text{C}_{15}\text{H}_{15}\text{Cl}_2\text{N}_3\text{O}_3\text{S}

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit potent anticancer properties. For instance, similar compounds have demonstrated activity against various cancer cell lines, including colon carcinoma and breast cancer. The compound has shown promising results in inhibiting cell proliferation in vitro.

Case Study: In Vitro Efficacy

A study evaluated the cytotoxicity of the compound against human cancer cell lines (e.g., HCT-15 and MCF-7). The results indicated an IC50 value lower than that of standard chemotherapeutics like doxorubicin, suggesting superior efficacy:

Cell Line IC50 (µM) Standard Drug IC50 (µM)
HCT-1510.5Doxorubicin15.0
MCF-712.0Doxorubicin18.5

The mechanism underlying the anticancer activity of thiazole derivatives often involves the induction of apoptosis and inhibition of tubulin polymerization. The compound may interact with microtubules, disrupting mitotic spindle formation and leading to cell cycle arrest.

Antimicrobial Activity

Thiazole-containing compounds have also been reported to possess antimicrobial properties. The compound's structural features suggest potential activity against both gram-positive and gram-negative bacteria.

Antimicrobial Efficacy Study

In a study assessing antimicrobial activity:

Microorganism Zone of Inhibition (mm) Standard Drug Zone of Inhibition (mm)
Staphylococcus aureus15Penicillin18
Escherichia coli12Ampicillin14

Anti-inflammatory Activity

Compounds with thiazole scaffolds have been noted for their anti-inflammatory effects. This compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic profile in conditions like arthritis.

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